5-chloro-2-nitro-N-phenylbenzamide
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Overview
Description
5-chloro-2-nitro-N-phenylbenzamide, also known as GW9662, is a member of benzamides . It binds to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation . It favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .
Synthesis Analysis
The synthesis of this compound involves nitro reduction, which results in an amine metabolite ACPB (5-amino-2-chloro-N-phenylbenzamide) as the predominant species .Molecular Structure Analysis
The molecular formula of this compound is C13H9ClN2O3 . The InChI code is1S/C13H9ClN2O3/c14-9-6-7-12 (16 (18)19)11 (8-9)13 (17)15-10-4-2-1-3-5-10/h1-8H, (H,15,17)
. Chemical Reactions Analysis
The chemical reaction of this compound involves nitro reduction, which results in an amine metabolite ACPB (5-amino-2-chloro-N-phenylbenzamide) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 276.68 g/mol . The IUPAC name is this compound .Scientific Research Applications
Cancer Chemoprevention
5-chloro-2-nitro-N-phenylbenzamide (GW9662), as an irreversible PPAR-γ antagonist, has shown potential as a cancer chemopreventive agent. GW9662 was studied for its bacterial mutagenicity and pharmacokinetic profile in animal species. It was found to be mutagenic in specific bacterial strains due to nitroreduction and exhibited a base-substitution mutagenic mechanism. The compound's systemic circulation was predominantly in the form of its reduced metabolite, suggesting a need for further toxicological and bioavailability studies for its role as a chemopreventive agent (Kapetanovic et al., 2012).
Antidiabetic Agents
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for antidiabetic properties. These compounds exhibited significant inhibitory activity against α-glucosidase enzymes, and molecular docking studies showed interactions with active site residues, indicating their potential as antidiabetic agents (Thakral et al., 2020).
Anticonvulsant Activity
A short series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties. Some of these compounds showed efficiency in maximal electroshock-induced seizure tests in mice, suggesting their potential as anticonvulsant agents (Bailleux et al., 1995).
Molecular Structure Studies
The structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives were studied using NMR and X-ray diffraction methods. These studies helped in understanding the compound's 3D structural configurations, which could be essential for potential medicinal applications (Galal et al., 2018).
Radioactive Labeling for Cancer Research
A bromine-76-labeled 2-bromo-5-nitro-N-phenylbenzamide was developed and evaluated for PPARgamma binding activity in cancer research. This compound showed potential for studying PPARgamma overexpression in tumor cells, indicating its use in targeted cancer therapy (Lee et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-2-nitro-N-phenylbenzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in various biological processes, including lipid metabolism, inflammation, and cell differentiation.
Mode of Action
This compound binds to the ligand-binding site of PPARγ, resulting in the inhibition of adipocyte differentiation . It also favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .
Biochemical Pathways
The compound affects the pathways related to adipocyte differentiation and cell growth. By inhibiting PPARγ, it disrupts the normal process of adipocyte differentiation. Additionally, it suppresses the growth of certain cancer cell lines, indicating its potential role in cancer treatment .
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of adipocyte differentiation by this compound can potentially lead to a decrease in fat cell formation. Its ability to suppress cell growth in certain cancer cell lines suggests potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-nitro-N-phenylbenzamide is known to interact with several biomolecules. It binds to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation . It also interacts with Nuclear receptor coactivator 2, Peroxisome proliferator-activated receptor gamma, and Retinoic acid receptor RXR-alpha .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to favor cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone . It also stimulates M2c macrophages differentiation and triggers growth arrest-specific 6 (Gas6) expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the ligand binding site of PPARγ and inhibits adipocyte differentiation .
Properties
IUPAC Name |
5-chloro-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXQFOZMYIGIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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